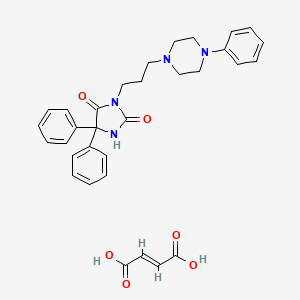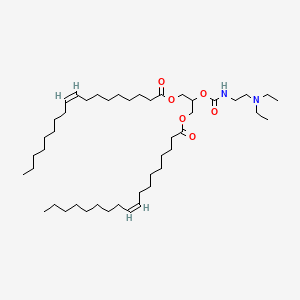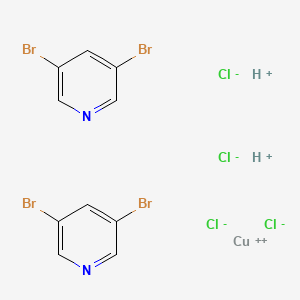
copper;3,5-dibromopyridine;hydron;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;3,5-dibromopyridine;hydron;tetrachloride is a complex chemical compound that combines copper with 3,5-dibromopyridine and tetrachloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;3,5-dibromopyridine;hydron;tetrachloride typically involves the reaction of 3,5-dibromopyridine with a copper salt in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound. For example, 3,5-dibromopyridine can be reacted with copper(II) chloride in an aqueous or organic solvent under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Copper;3,5-dibromopyridine;hydron;tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions to lower oxidation states.
Substitution: The bromine atoms in 3,5-dibromopyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while substitution reactions can produce a variety of functionalized pyridine derivatives .
科学的研究の応用
Copper;3,5-dibromopyridine;hydron;tetrachloride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other copper-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism by which copper;3,5-dibromopyridine;hydron;tetrachloride exerts its effects involves the interaction of copper ions with molecular targets. Copper ions can participate in redox reactions, influencing various biochemical pathways. The bromine atoms in 3,5-dibromopyridine may also contribute to the compound’s reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
3,5-Dibromopyridine: A simpler compound without the copper and tetrachloride components.
Copper(II) chloride: A common copper salt used in various chemical reactions.
Copper(II) bromide: Another copper salt with bromine atoms, similar in reactivity to copper;3,5-dibromopyridine;hydron;tetrachloride.
特性
CAS番号 |
118963-07-8 |
|---|---|
分子式 |
C10H8Br4Cl4CuN2 |
分子量 |
681.2 g/mol |
IUPAC名 |
copper;3,5-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-1-5(7)3-8-2-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChIキー |
SLGXZZSQRJTHOC-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].C1=C(C=NC=C1Br)Br.C1=C(C=NC=C1Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
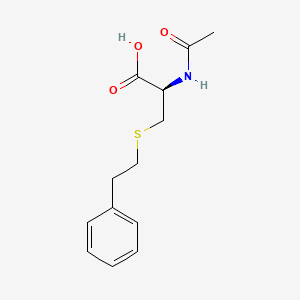
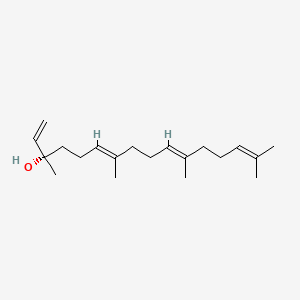
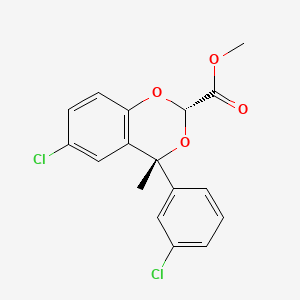
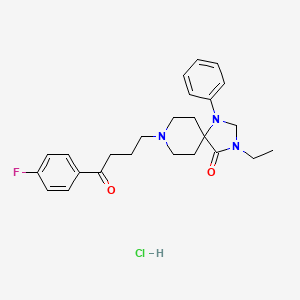

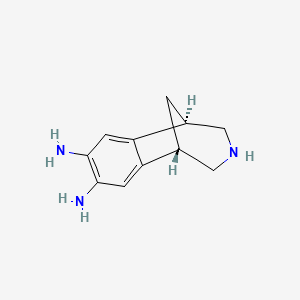
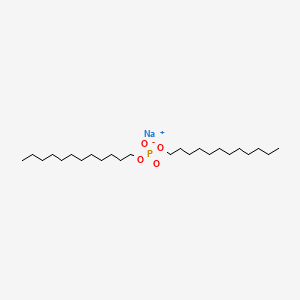

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)


